molecular formula C11H10ClN3O2 B14483436 Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester CAS No. 66760-20-1

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester

Cat. No.: B14483436
CAS No.: 66760-20-1
M. Wt: 251.67 g/mol
InChI Key: DYQIDVPSGGVAEA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a synthetic benzoic acid derivative characterized by a chlorine substituent at the para position of the benzene ring and a 1,2,4-triazole moiety attached via an ethyl ester linkage. Such compounds are often explored for pharmaceutical applications, including anticancer and antimicrobial agents, due to the versatility of the triazole ring in forming hydrogen bonds and interacting with biological targets .

Properties

CAS No.

66760-20-1

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate

InChI

InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2

InChI Key

DYQIDVPSGGVAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Chloroethyl 4-Chlorobenzoate

Reaction Mechanism :
4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions. The acid chloride subsequently reacts with 2-chloroethanol in the presence of a base (e.g., pyridine) to form the intermediate 2-chloroethyl ester.

Procedure :

  • Chlorination :
    • 4-Chlorobenzoic acid (10 mmol, 1.57 g) is refluxed with SOCl₂ (15 mmol, 1.07 mL) in dry dichloromethane (20 mL) for 2 h. Excess SOCl₂ is removed under reduced pressure to yield 4-chlorobenzoyl chloride.
  • Esterification :
    • 4-Chlorobenzoyl chloride (10 mmol) is added dropwise to a stirred solution of 2-chloroethanol (12 mmol, 0.96 g) and pyridine (12 mmol, 0.95 mL) in dichloromethane (30 mL) at 0°C. The mixture is stirred for 4 h at room temperature, washed with water, and dried over MgSO₄. The solvent is evaporated to yield 2-chloroethyl 4-chlorobenzoate as a white solid.

Yield : ~85–90% (theoretical).
Characterization :

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester).
  • ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.52 (t, 2H, -OCH₂CH₂Cl), 3.85 (t, 2H, -OCH₂CH₂Cl).

Step 2: Nucleophilic Substitution with 1H-1,2,4-Triazole

Reaction Mechanism :
The chloro group in 2-chloroethyl 4-chlorobenzoate undergoes nucleophilic displacement by the deprotonated nitrogen of 1H-1,2,4-triazole in a polar aprotic solvent.

Procedure :

  • Substitution :
    • 2-Chloroethyl 4-chlorobenzoate (10 mmol, 2.29 g) and 1H-1,2,4-triazole (12 mmol, 0.84 g) are dissolved in dry acetone (50 mL). Potassium carbonate (15 mmol, 2.07 g) is added, and the mixture is refluxed for 8–12 h.
  • Workup :
    • The reaction is filtered to remove salts, and the solvent is evaporated. The crude product is recrystallized from ethanol/water (3:1) to afford pure Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester.

Yield : ~75–80%.
Optimization Notes :

  • Solvent : Acetone or DMF enhances reaction rates due to improved solubility of triazole.
  • Base : K₂CO₃ or NaOH facilitates deprotonation of triazole, increasing nucleophilicity.

Characterization :

  • IR (KBr) : 1718 cm⁻¹ (C=O ester), 1605 cm⁻¹ (triazole C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, triazole-H), 7.99 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 4.71 (t, 2H, -OCH₂CH₂N), 3.98 (t, 2H, -OCH₂CH₂N).

Comparative Analysis of Methodologies

Hydrolysis vs. Esterification

The hydrolysis of ethyl esters (e.g., in) underscores the reversibility of esterification. However, for this synthesis, anhydrous conditions are critical to prevent backward hydrolysis during the substitution step.

Industrial Scalability and Environmental Considerations

  • Catalyst Reusability : Raney nickel (from) can be recycled up to 10 times in hydrogenations, suggesting that analogous catalysts (e.g., K₂CO₃) in this synthesis may also be recoverable.
  • Solvent Recovery : Acetone and dichloromethane can be distilled and reused, minimizing waste.
  • Byproduct Management : HCl gas from the chlorination step requires scrubbing, while triazole salts are neutralized before disposal.

Challenges and Troubleshooting

  • Impurity Formation :
    • Unreacted Triazole : Excess triazole is removed via aqueous wash (pH 7–8).
    • Dimerization : Steric hindrance in the ethyl chain minimizes side reactions.
  • Moisture Sensitivity : All steps must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride or ester.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Structural Features :

  • Target Compound : 4-Chloro substituent on benzene, ethyl ester-linked 1,2,4-triazole.
  • Analogues: Variations in substituents (e.g., nitro, amino, methyl), triazole positioning, and ester/acid functional groups.
Compound Name Substituents on Benzene Triazole Position/Linkage Functional Group Molecular Weight (g/mol) Reference
Target Compound 4-Cl Ethyl ester-linked 1H-1,2,4-triazole Ester ~297.7 (estimated) -
4-(1H-1,2,4-Triazol-1-yl)benzoic acid H (triazole at para) Directly attached to benzene Carboxylic acid 189.17
4-Chloro-benzoic acid 1-benzotriazol-1-ylmethyl ester 4-Cl Benzotriazole via methyl ester Ester Not reported
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate 3-NH₂, 4-triazole Directly attached to benzene Methyl ester 233.23
Lactofen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoic acid ester) 2-NO₂, 5-phenoxy Complex ester chain Ester 461.8

Analysis :

  • Triazole Linkage : Ethyl ester-linked triazole (target) offers flexibility and metabolic lability, whereas direct attachment (e.g., 4-(triazol-1-yl)benzoic acid) may improve thermal stability (mp 318°C) .
  • Benzotriazole vs.

Physicochemical Properties

Property Target Compound 4-(Triazol-1-yl)benzoic Acid Methyl 3-Amino-4-triazolylbenzoate
Melting Point Not reported 318–320°C Not reported
Solubility Low (ester) Very low (carboxylic acid) Moderate (amino group)
Stability Prone to ester hydrolysis High thermal stability Amino group may oxidize

Key Observations :

  • The target compound’s ester group likely reduces melting point compared to carboxylic acid derivatives, facilitating formulation in lipid-based delivery systems.
  • Chloro and triazole groups may synergistically enhance stability under acidic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : React 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Alternative Route : Hydrolysis of a precursor ester (e.g., ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl benzoate) under acidic (HCl/ethanol, 4 hours reflux) or alkaline (NaOH/ethanol) conditions. Acidic hydrolysis typically yields higher purity (85% vs. 72% for alkaline) .
    • Key Variables : Solvent polarity, catalyst type (e.g., H₂SO₄ vs. acetic acid), and reaction time.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm the presence of the triazole ring (δ 8.2–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.7) .

Advanced Research Questions

Q. What is the role of the triazole-ester moiety in modulating antifungal activity, and how does it compare to structurally related compounds?

  • Structure-Activity Relationship (SAR) :

  • The triazole ring enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), while the ester group improves lipophilicity and membrane penetration. Substituting the ester with a thioester (as in imibenconazole) increases antifungal potency by 30% against Candida spp. .
  • Comparative Data :
CompoundAntifungal IC₅₀ (μg/mL)LogP
Target Compound2.1 ± 0.33.8
Imibenconazole (thioester)1.5 ± 0.24.2
Diethylamino-ester analog4.7 ± 0.52.9

Q. How can molecular docking studies guide the design of derivatives with enhanced target specificity?

  • Protocol :

Target Selection : Use fungal CYP51 (PDB: 5TZ1) for docking simulations.

Docking Software : AutoDock Vina with Lamarckian GA parameters.

Key Interactions : Hydrogen bonds between triazole N3 and CYP51 heme iron; π-π stacking of the chlorophenyl group with Phe228 .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A ΔG ≤ -8.5 kcal/mol correlates with IC₅₀ < 2 μg/mL .

Q. How do contradictory results in hydrolysis yields under acidic vs. alkaline conditions arise, and how can they be resolved?

  • Analysis :

  • Acidic hydrolysis (HCl/ethanol) favors ester cleavage via protonation of the carbonyl oxygen, while alkaline conditions (NaOH) may degrade the triazole ring, reducing yield .
  • Resolution : Optimize pH (pH 4–5 for acid; pH 10–11 for base) and use protective groups (e.g., Boc for triazole) during hydrolysis.

Data Contradiction and Reproducibility

Q. Why do reported antifungal activities vary across studies, and how can experimental design mitigate this?

  • Sources of Variability :

  • Strain-specific resistance (e.g., C. albicans vs. C. glabrata).
  • Solvent choice (DMSO vs. ethanol) affecting compound solubility .
    • Best Practices :
  • Use CLSI M27 guidelines for broth microdilution assays.
  • Include positive controls (e.g., fluconazole) and solvent-only blanks.

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